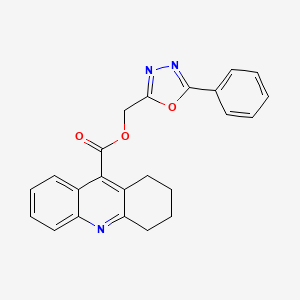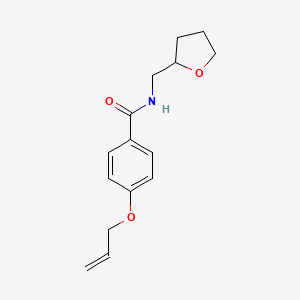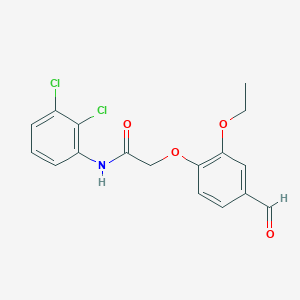![molecular formula C16H13F2NO4 B4406958 N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406958.png)
N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as DF-MDB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DF-MDB is a small molecule that belongs to the class of benzodioxine derivatives and has been shown to exhibit potent anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not well understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation. In addition, this compound has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit excellent pharmacokinetic properties, such as good oral bioavailability, high plasma stability, and low toxicity. This compound has also been reported to cross the blood-brain barrier, suggesting its potential therapeutic applications in neurodegenerative disorders. In addition, this compound has been reported to exhibit good selectivity towards cancer cells, while sparing normal cells.
Advantages and Limitations for Lab Experiments
N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, such as its high potency, good pharmacokinetic properties, and selectivity towards cancer cells. However, this compound has some limitations, such as its cost of synthesis, which may limit its widespread use in research.
Future Directions
N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for this compound research include:
1. Investigating the mechanism of action of this compound in greater detail to identify potential targets for drug development.
2. Conducting in vivo studies to evaluate the efficacy of this compound in animal models of cancer and inflammation.
3. Developing novel formulations of this compound to improve its pharmacokinetic properties and reduce its toxicity.
4. Exploring the potential of this compound in combination therapy with other anticancer or anti-inflammatory agents.
5. Investigating the potential of this compound in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Conclusion:
This compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The synthesis method of this compound involves a multi-step synthetic route, and it exhibits good pharmacokinetic properties, high potency, and selectivity towards cancer cells. Further research is needed to explore the potential of this compound in various diseases and to identify potential targets for drug development.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4/c17-16(18)23-12-4-2-1-3-11(12)19-15(20)10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9,16H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZAVFXRUGAJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406879.png)
![4-{[(3-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4406887.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4406898.png)

![4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406906.png)
![N-[4-(4-morpholinyl)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4406907.png)
![4-[(ethylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4406917.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4406925.png)

![1-[3-(4-iodo-2-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4406947.png)

![4-{[(2-phenylethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406955.png)
